molecular formula C25H25NO2 B6015515 (2E)-N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B6015515
M. Wt: 371.5 g/mol
InChI Key: BJQPEGQHHZBREU-SAPNQHFASA-N
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Description

(2E)-N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a methoxyphenyl group and a diphenylpropyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-diphenylpropylamine and 4-methoxybenzaldehyde.

    Condensation Reaction: The primary step involves a condensation reaction between 3,3-diphenylpropylamine and 4-methoxybenzaldehyde to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Amidation: Finally, the amine undergoes an amidation reaction with a suitable acylating agent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the double bond or amide group to their respective reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications could include its use as a drug candidate or pharmacological tool.

    Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: The biochemical pathways affected by the compound’s activity, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3,3-diphenylpropyl)-3-phenylprop-2-enamide: Lacks the methoxy group, which may affect its chemical properties and biological activity.

    (2E)-N-(3,3-diphenylpropyl)-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the methoxy group in (2E)-N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)prop-2-enamide distinguishes it from similar compounds, potentially enhancing its solubility, stability, or biological activity.

Properties

IUPAC Name

(E)-N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-28-23-15-12-20(13-16-23)14-17-25(27)26-19-18-24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-17,24H,18-19H2,1H3,(H,26,27)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQPEGQHHZBREU-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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